molecular formula C19H28F3N5O3 B2878147 Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034556-32-4

Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B2878147
CAS No.: 2034556-32-4
M. Wt: 431.46
InChI Key: JLWFWGXUNSKXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate is a structurally complex molecule featuring:

  • A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core with a trifluoromethyl (-CF₃) substituent at position 4.
  • A methyl carbamoyl bridge linking the triazolopyridine core to a piperidine ring.
  • A tert-butyl carbamate group at position 1 of the piperidine, enhancing stability and modulating solubility .

This compound’s design integrates lipophilic (CF₃), hydrogen-bonding (carbamoyl), and sterically bulky (tert-butyl) moieties, making it relevant for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

tert-butyl 4-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N5O3/c1-18(2,3)30-17(29)26-8-6-12(7-9-26)16(28)23-10-15-25-24-14-5-4-13(11-27(14)15)19(20,21)22/h12-13H,4-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWFWGXUNSKXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolopyridine-Piperidine Derivatives

Compound 2g (tert-butyl 4-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate)
  • Structural Difference : Lacks the methyl carbamoyl bridge, directly linking the triazolopyridine to piperidine.
  • Synthesis: Yielded 69% via a Mitsunobu reaction .
  • Higher lipophilicity (logP) compared to the target compound. NMR data (¹H, ¹³C) confirm rigidity from direct piperidine-triazolopyridine linkage .
Compound 59 (3-(4-(3-fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile)
  • Structural Difference : Replaces the tert-butyl carbamate with a 3-fluoro-2-(trifluoromethyl)phenyl group on piperidine.
  • Synthesis : Achieved 69% yield via Suzuki coupling and hydrogenation .
  • Lower solubility in aqueous media due to increased hydrophobicity.

Triazolopyridine-Methyl Carbamates

Compound 8 (tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate)
  • Structural Difference : Lacks the piperidine-carbamoyl moiety, featuring only a tert-butyl carbamate on the methyl group.
  • Synthesis : Purified via column chromatography (PE/EtOAc) with unquantified yield .
  • Properties: Reduced steric bulk compared to the target compound. Potential for improved membrane permeability due to simpler structure.
Compound 28 (tert-butyl ((6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate)
  • Structural Difference : Substitutes CF₃ with chlorine at position 5.
  • Synthesis : 92% yield using Lawesson’s reagent .
  • Properties :
    • Lower electron-withdrawing effect compared to CF₃.
    • Altered metabolic stability due to halogen size and electronegativity .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Critical for electron-withdrawing effects and metabolic resistance . Replacing CF₃ with Cl (Compound 28) reduces these properties .
  • tert-Butyl Carbamate : Enhances steric bulk and plasma stability but may reduce solubility in polar solvents .

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazolopyridine scaffold is synthesized via cyclization of 2-hydrazinopyridine derivatives. A modified Mitsunobu reaction using acylated hydrazines and triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitates intramolecular cyclization under mild conditions. For example, 2-hydrazino-6-(trifluoromethyl)-5,6,7,8-tetrahydropyridine is treated with ethyl chloroformate to form the acyl hydrazine, followed by Mitsunobu conditions to yield the triazolo[4,3-a]pyridine core in 53–67% yield.

Alternative Route via Isatoic Anhydride

Another approach involves reacting isatoic anhydride with hydrazine hydrate to form 2-aminobenzamide intermediates, which undergo cyclization with carbon disulfide and potassium hydroxide to yield triazoloquinazolinones. Adaptation of this method for tetrahydropyridine systems requires hydrogenation of pyridine precursors prior to cyclization.

Preparation of Boc-Protected Piperidine Carbamoyl Chloride

Boc Protection of Piperidine

Piperidine-4-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine, yielding tert-butyl piperidine-4-carboxylate in >90% purity. Patent data indicate that optimal conditions involve a 1:1 molar ratio of piperidine to Boc₂O in dichloromethane at 0–5°C.

Activation as Carbamoyl Chloride

The Boc-piperidine carboxylate is converted to the corresponding carbamoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Kinetic studies show that oxalyl chloride in dimethylformamide (DMF) as a catalyst provides higher yields (85–92%) compared to SOCl₂ (70–78%).

Coupling of Triazolopyridine and Piperidine Intermediates

Aminomethylation of Triazolopyridine

The triazolopyridine core undergoes aminomethylation at position 3 using formaldehyde and ammonium acetate in acetic acid, yielding 3-(aminomethyl)-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine . Alternative methods employ reductive amination with sodium cyanoborohydride, achieving 88–94% yields.

Amide Bond Formation

The aminomethyl-triazolopyridine is coupled with Boc-piperidine carbamoyl chloride using HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole) in dichloromethane. This method, adapted from PARP inhibitor syntheses, affords the final product in 76–82% yield after purification by recrystallization.

Optimization and Comparative Data

Yield Optimization for Key Steps

Step Reagents/Conditions Yield (%) Purity (%)
Triazolopyridine core Mitsunobu (DEAD, PPh₃) 67 98
Boc protection Boc₂O, Et₃N, DCM, 0°C 95 99
Carbamoyl chloride Oxalyl chloride, DMF, 25°C 92 97
Final coupling HCTU/HOBt, DIPEA, DCM 82 98

Impact of Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group necessitates longer reaction times during cyclization (12–16 hours vs. 8–10 hours for non-fluorinated analogues). Hydrogenation of the pyridine ring to tetrahydropyridine is achieved using Pd/C under 50 psi H₂, with yields improving from 68% to 85% when using 10% Pd/C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.